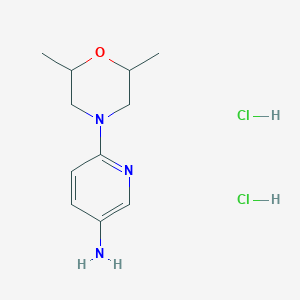![molecular formula C9H16N4 B1464704 [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248386-14-2](/img/structure/B1464704.png)
[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which could include “[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine”, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole analogs have been studied. These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Discovery
Triazole derivatives have been explored extensively for their potential in drug discovery due to their broad spectrum of biological activities. These compounds have shown anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their structural variability allows for the development of novel therapeutic agents targeting various diseases, including neglected diseases that disproportionately affect vulnerable populations. The interest in triazole derivatives stems from their successful incorporation into pharmaceuticals currently on the market, motivating ongoing research into new triazole-based drugs (Ferreira et al., 2013).
Material Science and Organic Synthesis
In material science and organic synthesis, triazole derivatives serve as key scaffolds due to their stability and versatile chemical properties. Their ability to engage in hydrogen bonding and dipole-dipole interactions makes them suitable for creating complex molecular architectures. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), known as the click reaction, is a significant method for synthesizing triazole derivatives, offering high yields and selectivity under mild conditions. This method has broad applications in developing new materials and bioconjugation strategies (Kaushik et al., 2019).
Anticancer Research
Triazole derivatives are being investigated for their anticancer properties. The integration of the triazole ring into hybrid molecules with known anticancer pharmacophores has shown promise in overcoming drug resistance and reducing side effects associated with traditional chemotherapy. The structural diversity of triazole-containing hybrids allows for the exploration of novel mechanisms of action against cancer cells, offering a promising avenue for the development of more effective anticancer therapies (Xu, Zhao, & Liu, 2019).
Corrosion Inhibition
The 1,2,3-triazole derivatives have found applications as corrosion inhibitors for metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces leads to the formation of protective layers, thereby preventing corrosion. This application is particularly relevant in industries where metal durability is critical, such as in construction and manufacturing (Hrimla et al., 2021).
Antimicrobial Agents
Triazole derivatives have also been explored for their antimicrobial properties, particularly against challenging pathogens like Staphylococcus aureus. The ability of triazole rings to inhibit essential bacterial enzymes makes them potent candidates for developing new antimicrobial agents to address antibiotic resistance (Li & Zhang, 2021).
Eigenschaften
IUPAC Name |
[1-(cyclopentylmethyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-5-9-7-13(12-11-9)6-8-3-1-2-4-8/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLFIWMHVHLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




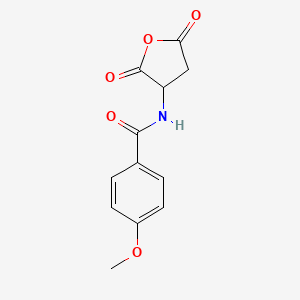

![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)

![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

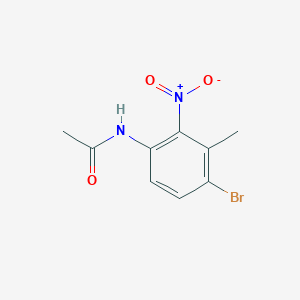
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)
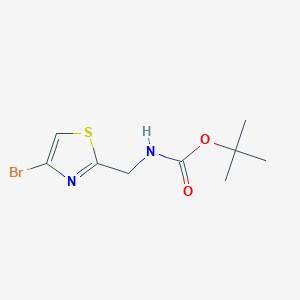
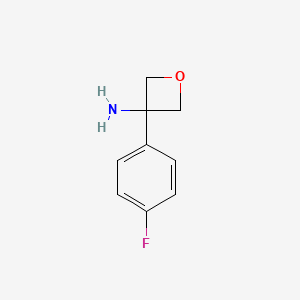
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)

